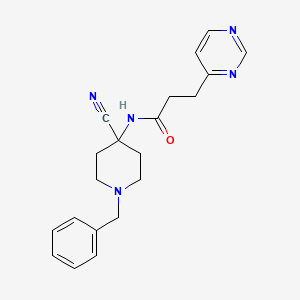
N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.
作用機序
N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in various tissues, including sensory neurons, the gastrointestinal tract, and the bladder. TRPV1 is activated by various stimuli, including heat, capsaicin, and acid, and is involved in the perception of pain and the regulation of various physiological processes, including inflammation and thermoregulation. N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the influx of calcium ions into the cell and the subsequent release of neurotransmitters.
Biochemical and Physiological Effects:
N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide has been shown to have significant analgesic effects in various animal models of pain, including thermal, mechanical, and chemical pain. N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide has also been shown to have anti-inflammatory effects in various animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced lung inflammation. Additionally, N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide has been shown to have effects on thermoregulation, with some studies suggesting that it may have a role in the regulation of body temperature.
実験室実験の利点と制限
One of the main advantages of N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide is its selectivity for TRPV1, which allows for specific targeting of this channel without affecting other ion channels or receptors. Additionally, N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide has been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. However, one of the main limitations of N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide is its relatively low potency compared to other TRPV1 antagonists, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide. One area of interest is the development of more potent and selective TRPV1 antagonists, which may have greater therapeutic potential for the treatment of pain and inflammation. Additionally, there is interest in exploring the potential role of TRPV1 in various physiological processes, including thermoregulation and metabolism. Finally, there is interest in exploring the potential use of N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide and other TRPV1 antagonists in the treatment of various diseases, including cancer and diabetes.
合成法
N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide can be synthesized through a multistep process that involves the reaction of 4-cyanopiperidine with benzyl bromide, followed by the reaction of the resulting product with 4-(bromomethyl)pyrimidine. The final product is obtained through the reaction of the intermediate product with 3-(aminopropyl)triethoxysilane.
科学的研究の応用
N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide has been extensively studied in the field of pain research, where it has been shown to have significant analgesic effects in various animal models of pain. N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide has also been investigated for its potential use in the treatment of various inflammatory and neuropathic pain conditions. Additionally, N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide has been shown to have anti-inflammatory effects in various animal models of inflammation.
特性
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-3-pyrimidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-15-20(24-19(26)7-6-18-8-11-22-16-23-18)9-12-25(13-10-20)14-17-4-2-1-3-5-17/h1-5,8,11,16H,6-7,9-10,12-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSHZAZKJCSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC(=O)CCC2=NC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

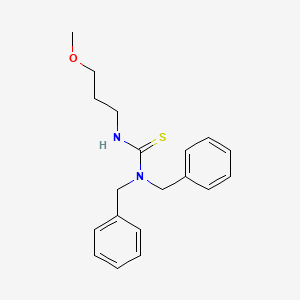
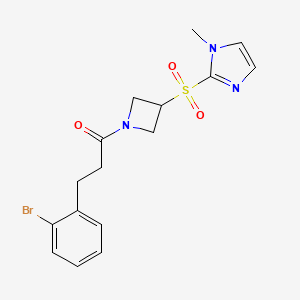
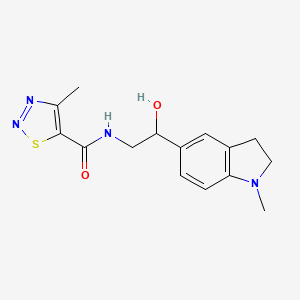
![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)
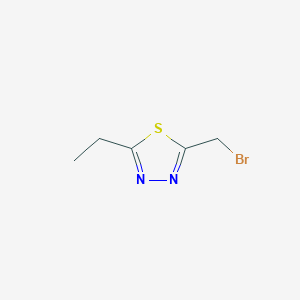
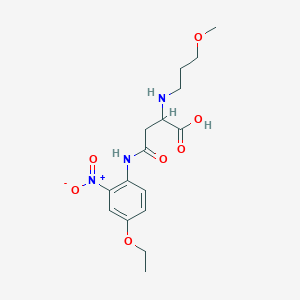

![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2842508.png)
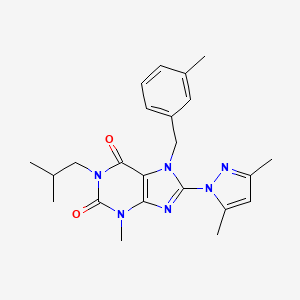

![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)